molecular formula C11H7FO5 B14325175 4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione CAS No. 112064-69-4

4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione

Cat. No.: B14325175
CAS No.: 112064-69-4
M. Wt: 238.17 g/mol
InChI Key: VYIUASFWDKVGOU-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group and an oxolane-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione typically involves the reaction of 2-fluoro-6-hydroxybenzaldehyde with a suitable oxolane-2,3-dione precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-hydroxybenzaldehyde: A precursor in the synthesis of 4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione.

    Oxolane-2,3-dione derivatives: Compounds with similar oxolane-2,3-dione moieties but different substituents on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both a fluorinated phenyl group and an oxolane-2,3-dione moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Properties

CAS No.

112064-69-4

Molecular Formula

C11H7FO5

Molecular Weight

238.17 g/mol

IUPAC Name

4-[(2-fluoro-6-hydroxyphenyl)-hydroxymethylidene]oxolane-2,3-dione

InChI

InChI=1S/C11H7FO5/c12-6-2-1-3-7(13)8(6)9(14)5-4-17-11(16)10(5)15/h1-3,13-14H,4H2

InChI Key

VYIUASFWDKVGOU-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=C(C=CC=C2F)O)O)C(=O)C(=O)O1

Origin of Product

United States

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